

ALRN-6924 dosage and administration in mouse xenograft models

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Compound of Interest

Compound Name: *Sulanemadlin*

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Application Notes: ALRN-6924 in Preclinical Research

Introduction

ALRN-6924 (**Sulanemadlin**) is a first-in-class, cell-penetrating, stapled alpha-helical peptide currently under investigation for various therapeutic applications.^{[1][2]} It functions as a dual inhibitor of Murine Double Minute 2 (MDM2) and Murine Double Minute X (MDMX), two primary negative regulators of the p53 tumor suppressor protein.^{[2][3][4]} In cancer cells with wild-type TP53, ALRN-6924 disrupts the p53-MDM2/MDMX interactions, thereby restoring p53's transcriptional activity.^{[4][5]} This reactivation of p53 can lead to cell cycle arrest, apoptosis, and inhibition of tumor growth, making ALRN-6924 a promising agent for cancer therapy.^{[6][7][8]} These notes provide an overview of its application, dosage, and administration in mouse xenograft models based on preclinical studies.

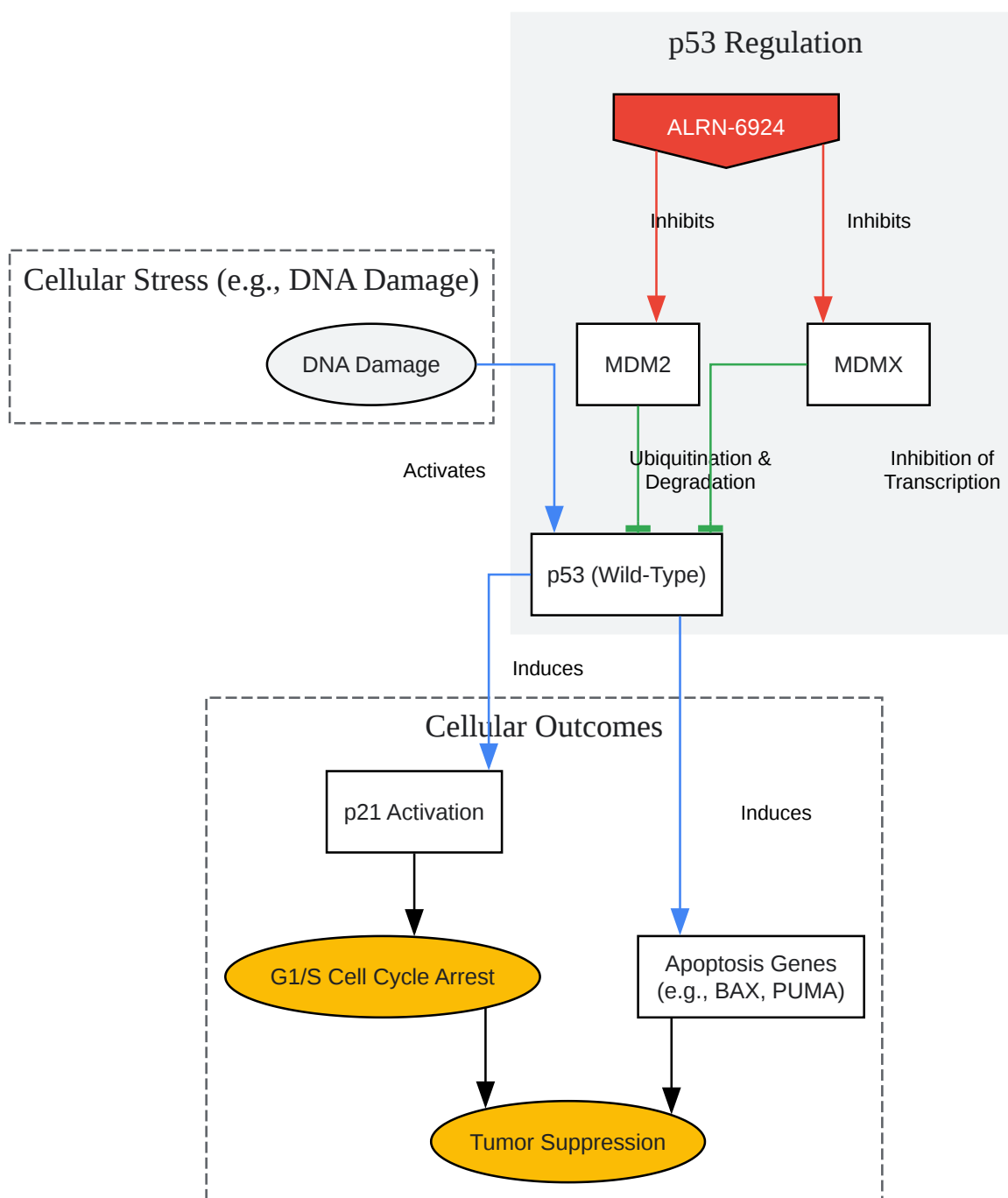
Mechanism of Action: p53 Reactivation

The tumor suppressor protein p53 is a critical transcription factor that regulates cellular responses to stress, such as DNA damage.^{[9][10]} It can halt the cell cycle to allow for DNA repair or induce apoptosis to eliminate irreparably damaged cells.^{[11][12][13]} The activity of p53 is tightly controlled by its negative regulators, MDM2 and MDMX.^{[5][14][15]}

- MDM2: An E3 ubiquitin ligase that targets p53 for proteasomal degradation.^[5]

- MDMX: Inhibits the transcriptional activity of p53.[5][15]

In many tumors with non-mutated (wild-type) p53, the function of this tumor suppressor is abrogated by the overexpression of MDM2 and/or MDMX.[14] ALRN-6924 mimics the p53 N-terminal domain, binding with high affinity to both MDM2 and MDMX, which liberates p53 from its inhibitors and restores its tumor-suppressive functions.[1][2]



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Caption: ALRN-6924 mechanism of action in the p53 signaling pathway.

Quantitative Data Summary

The following tables summarize the dosage and administration of ALRN-6924 in various mouse xenograft models as a single agent and in combination therapies.

Table 1: ALRN-6924 as a Single Agent in Mouse Xenograft Models

Xenograft Model	ALRN-6924 Dosage	Administration Route	Dosing Schedule	Key Outcomes
Multiple TP53-WT Models	5-20 mg/kg	Intravenous (i.v.)	Not specified	Inhibited tumor growth; Induced p53 and p21 expression. [16]
MCF-7 (Breast Cancer)	5 mg/kg	Intravenous (i.v.)	Twice weekly	Moderate tumor growth inhibition. [6]

| MCF-7 (Breast Cancer) | 10 mg/kg | Intravenous (i.v.) | Twice weekly | Significant tumor growth inhibition compared to vehicle.[\[6\]](#) |

Table 2: ALRN-6924 in Combination Therapy in Mouse Xenograft Models

Xenograft Model	ALRN-6924 Dosage	Combination Agent(s)	Administration Route	Dosing Schedule	Key Outcomes
MCF-7 (Breast Cancer)	5 mg/kg & 10 mg/kg	Paclitaxel (10 mg/kg)	Intravenous (i.v.)	ALRN-6924: Twice weekly; Paclitaxel: Weekly (6h prior to ALRN-6924)	Superior antitumor efficacy compared to single agents.[6][17]
ZR-75-1 (Breast Cancer)	5 mg/kg & 10 mg/kg	Paclitaxel (10 mg/kg)	Intravenous (i.v.)	ALRN-6924: Twice weekly; Paclitaxel: Weekly	Enhanced antitumor activity.[6][7]
MCF-7 (Breast Cancer)	10 mg/kg	Eribulin (0.3 mg/kg)	Intravenous (i.v.)	Not specified	Effectively inhibited tumor growth with superior efficacy.[6]

| TP53-mutant models | 2.4 mg/kg | Topotecan (1.5 mg/kg) | Intravenous (i.v.) | ALRN-6924: Daily for 5 days (24h prior to Topotecan) | Protected against chemotherapy-induced neutropenia without diminishing antitumor activity.[16] |

Protocols: Xenograft Studies with ALRN-6924

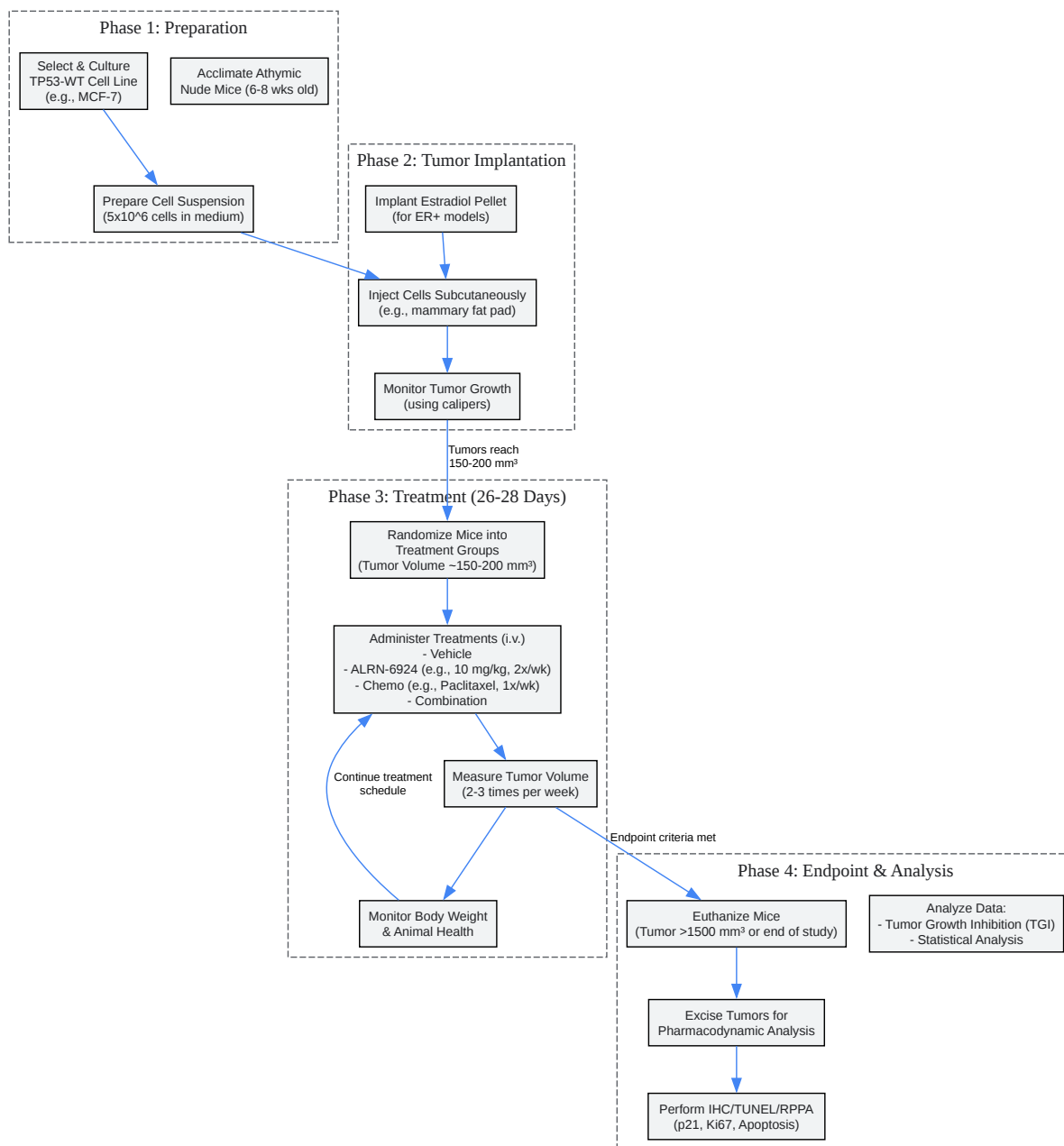
This section provides a generalized protocol for evaluating the antitumor efficacy of ALRN-6924 in a subcutaneous mouse xenograft model, based on published preclinical studies.

Objective: To determine the in vivo antitumor efficacy of ALRN-6924 as a single agent or in combination with standard chemotherapy in a TP53 wild-type cancer xenograft model.

Materials:

- Cell Line: TP53 wild-type cancer cell line (e.g., MCF-7 breast cancer).[6]

- Animals: 6- to 8-week-old female athymic nude mice (e.g., BALB/c nu/nu).[\[6\]](#)
- Reagents: ALRN-6924, vehicle control, combination chemotherapy agent (e.g., paclitaxel), cell culture medium, Matrigel (optional), 17 β -estradiol pellets (for hormone-dependent models like MCF-7).[\[6\]](#)
- Equipment: Calipers, sterile syringes and needles, animal housing facilities, flow cytometer, equipment for tissue processing and analysis (IHC, Western Blot).



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Caption: General experimental workflow for an ALRN-6924 mouse xenograft study.

Experimental Procedure:

- Animal Acclimation and Preparation:
 - House female athymic nude mice under standard pathogen-free conditions for at least one week before the experiment.
 - For hormone-receptor-positive models like MCF-7, subcutaneously implant a 60-day slow-release 17β -estradiol pellet one day prior to cell inoculation.[\[6\]](#)
- Tumor Cell Inoculation:
 - Culture MCF-7 cells in appropriate media until they reach 80-90% confluency.
 - Harvest cells and prepare a single-cell suspension in a serum-free medium at a concentration of 5×10^7 cells/mL.
 - Inject 100 μ L of the cell suspension (5×10^6 cells) subcutaneously into the 4th mammary fat pad of each mouse.[\[6\]](#)
- Tumor Growth Monitoring and Grouping:
 - Monitor tumor formation. Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers.
 - Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
 - When the average tumor volume reaches 150-200 mm³, randomize the mice into treatment groups (n=5-8 mice per group).[\[6\]](#) Typical groups include:
 - Group 1: Vehicle Control
 - Group 2: ALRN-6924 (e.g., 10 mg/kg)
 - Group 3: Chemotherapy Agent (e.g., Paclitaxel, 10 mg/kg)
 - Group 4: ALRN-6924 + Chemotherapy Agent

- Drug Preparation and Administration:
 - Prepare ALRN-6924 and the combination agent in their respective vehicles on the day of administration.
 - Administer all drugs intravenously (i.v.) via the tail vein.[6]
 - Dosing Schedule Example: Administer paclitaxel (10 mg/kg) once weekly. Administer ALRN-6924 (10 mg/kg) twice weekly. On combination dosing days, administer paclitaxel 6 hours before ALRN-6924.[6]
 - Continue treatment for the planned duration (e.g., 26-28 days).[6]
- Endpoint and Tissue Collection:
 - Monitor animal health and body weight throughout the study.
 - The primary endpoint is typically tumor volume. Euthanize mice if tumors reach the maximum allowed size (e.g., 1500 mm³) or at the end of the study period.[6]
 - For pharmacodynamic studies, mice may be euthanized at specific time points after the final dose (e.g., 16 hours) to collect tumor tissue for analysis of biomarkers like p21, Ki67, and apoptosis (TUNEL assay).[6]
- Data Analysis:
 - Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
 - Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between treatment groups.
 - Correlate tumor growth data with biomarker analysis from collected tissues.

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